molecular formula C11H17N3O3 B6216236 tert-butyl (3S)-3-(2-diazoacetyl)pyrrolidine-1-carboxylate CAS No. 2751603-56-0

tert-butyl (3S)-3-(2-diazoacetyl)pyrrolidine-1-carboxylate

Cat. No. B6216236
CAS RN: 2751603-56-0
M. Wt: 239.3
InChI Key:
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Description

Tert-butyl (3S)-3-(2-diazoacetyl)pyrrolidine-1-carboxylate (TBPC) is a versatile organic compound that has seen a variety of applications in synthetic chemistry, medicinal chemistry, and biochemistry. It is a structural isomer of tert-butyl (3R)-3-(2-diazoacetyl)pyrrolidine-1-carboxylate (TBRPC), which is a widely used reagent in organic synthesis. TBPC is a colorless solid with a molecular weight of 222.27 g/mol, a melting point of 61-63°C, and a boiling point of about 135°C.

Scientific Research Applications

TBPC has been used in a variety of scientific research applications, including organic synthesis, medicinal chemistry, and biochemistry. In organic synthesis, it has been used as a reagent for the preparation of a variety of compounds, such as amino acids, peptides, and polymers. In medicinal chemistry, TBPC has been used to synthesize a variety of drugs, such as anti-inflammatory agents, antibiotics, and antiviral agents. In biochemistry, it has been used as a substrate for the enzymatic synthesis of nucleoside triphosphates, which are important components of DNA and RNA.

Mechanism of Action

TBPC acts as a proton donor in the reaction between TBRPC and an alcohol to form TBPC and the corresponding alcohol ester. The proton is transferred from TBPC to the alcohol, which results in the formation of the alcohol ester. The reaction is catalyzed by an enzyme, such as a lipase, which binds to the TBPC and facilitates the transfer of the proton.
Biochemical and Physiological Effects
TBPC has been shown to have a variety of biochemical and physiological effects. In vitro, it has been shown to inhibit the enzyme cytochrome P450 2D6 (CYP2D6), which is involved in the metabolism of many drugs. In vivo, it has been shown to have anti-inflammatory and anti-microbial effects, as well as antifungal and antiviral activity.

Advantages and Limitations for Lab Experiments

TBPC has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively inexpensive and easy to obtain. Additionally, it is stable and can be stored for long periods of time. However, it is not very soluble in water and can be difficult to work with in aqueous solutions.

Future Directions

The future directions for TBPC research include further investigation into its biochemical and physiological effects, as well as its potential applications in drug discovery and development. Additionally, further research is needed to improve the efficiency of the DKR method for the synthesis of TBPC. Furthermore, more research is needed to explore the potential of TBPC as a substrate for enzymatic synthesis of nucleoside triphosphates. Finally, further research is needed to explore the potential of TBPC as a proton donor in organic synthesis reactions.

Synthesis Methods

TBPC can be synthesized from tert-butyl (3R)-3-(2-diazoacetyl)pyrrolidine-1-carboxylate (TBRPC) through a process known as dynamic kinetic resolution (DKR). This method involves the use of an enzyme, such as a lipase, to catalyze the reaction between TBRPC and an alcohol, such as methanol, to form TBPC and the corresponding alcohol ester. The reaction is typically carried out at room temperature in an organic solvent, such as dichloromethane.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl (3S)-3-(2-diazoacetyl)pyrrolidine-1-carboxylate involves the reaction of tert-butyl (3S)-3-hydroxypyrrolidine-1-carboxylate with diazoacetic acid in the presence of a catalyst.", "Starting Materials": [ "tert-butyl (3S)-3-hydroxypyrrolidine-1-carboxylate", "diazoacetic acid", "catalyst" ], "Reaction": [ "Add tert-butyl (3S)-3-hydroxypyrrolidine-1-carboxylate to a reaction flask", "Add diazoacetic acid to the reaction flask", "Add a catalyst to the reaction flask", "Stir the reaction mixture at room temperature for several hours", "Monitor the reaction progress using TLC", "Once the reaction is complete, extract the product using a suitable solvent", "Purify the product using column chromatography", "Characterize the product using NMR and IR spectroscopy" ] }

CAS RN

2751603-56-0

Molecular Formula

C11H17N3O3

Molecular Weight

239.3

Purity

95

Origin of Product

United States

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